1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring substituted with a chlorophenyl group and dipropyl chains, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Agriculture: Triazole derivatives are used as fungicides and herbicides.
Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-chlorophenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone: This compound shares the chlorophenyl group but differs in its cyclopropyl and propanone moieties, leading to different biological activities.
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: While both compounds contain a chlorophenyl group, the presence of a pyrrole ring in this compound results in distinct chemical properties and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,5-dipropyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-3-5-13-14(15(21)17-10-4-2)18-19-20(13)12-8-6-11(16)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKRWYVDNNSULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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